molecular formula C14H20N2O B076662 Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- CAS No. 14009-42-8

Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy-

Cat. No. B076662
CAS RN: 14009-42-8
M. Wt: 232.32 g/mol
InChI Key: DLKZNHHXBDWTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- is a chemical compound that belongs to the class of tryptamines. It is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

The exact mechanism of action of indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- is not fully understood. However, it is believed to act on the serotonin system in the brain by binding to serotonin receptors and inhibiting the reuptake of serotonin. This results in increased levels of serotonin in the brain, which is associated with improvements in mood and overall mental health.

Biochemical And Physiological Effects

Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage to cells. Additionally, it has been shown to have neuroprotective effects, which can help protect against damage to the nervous system.

Advantages And Limitations For Lab Experiments

One of the major advantages of using indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- in lab experiments is its potential therapeutic properties. It has been shown to have a number of beneficial effects, which make it an attractive compound for further study. However, one of the major limitations of using this compound is its relatively high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are a number of future directions for research on indole, 3-(2-(diethylamino)ethyl)-5-hydroxy-. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the serotonin system in the brain. Finally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- can be synthesized using a variety of methods. One of the most common methods involves the reaction between tryptamine and 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reduction of 5-hydroxyindole-3-acetaldehyde using sodium borohydride in the presence of a suitable solvent.

Scientific Research Applications

Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

CAS RN

14009-42-8

Product Name

Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy-

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-1H-indol-5-ol

InChI

InChI=1S/C14H20N2O/c1-3-16(4-2)8-7-11-10-15-14-6-5-12(17)9-13(11)14/h5-6,9-10,15,17H,3-4,7-8H2,1-2H3

InChI Key

DLKZNHHXBDWTOP-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1=CNC2=C1C=C(C=C2)O

Canonical SMILES

CCN(CC)CCC1=CNC2=C1C=C(C=C2)O

Other CAS RN

14009-42-8

synonyms

3-[2-(Diethylamino)ethyl]-1H-indol-5-ol

Origin of Product

United States

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